molecular formula C21H20N4O2S B2551934 (E)-5-(4-methoxybenzyl)-2-((E)-((1-methyl-1H-indol-3-yl)methylene)hydrazono)thiazolidin-4-one CAS No. 315240-78-9

(E)-5-(4-methoxybenzyl)-2-((E)-((1-methyl-1H-indol-3-yl)methylene)hydrazono)thiazolidin-4-one

Cat. No.: B2551934
CAS No.: 315240-78-9
M. Wt: 392.48
InChI Key: XMQJXDVKUZNBCM-WSDLNYQXSA-N
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Description

(E)-5-(4-methoxybenzyl)-2-((E)-((1-methyl-1H-indol-3-yl)methylene)hydrazono)thiazolidin-4-one is a useful research compound. Its molecular formula is C21H20N4O2S and its molecular weight is 392.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-thiazolidinone derivatives, including compounds similar to the requested structure, involves the preparation of novel series through chemical reactions that yield intermediates and final products with potential biological activities. For instance, the synthesis and characterization of novel 4-thiazolidinones and 1,3,4-oxadiazoles demonstrated antimycobacterial activity against Mycobacterium tuberculosis and antimicrobial activities against various bacteria and fungi, indicating the compound's relevance in developing new therapeutic agents (Ş. Küçükgüzel et al., 2002).

Antimicrobial and Anticancer Properties

Research on thiazolyl-ethylidene hydrazino-thiazole derivatives, which share a similar chemical backbone with the compound , has shown that these molecules possess antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as anticancer properties against various carcinoma cell lines. This highlights the compound's potential in the development of new antimicrobial and anticancer therapies (L. A. Al-Mutabagani et al., 2021).

Photodynamic Therapy Applications

The synthesis of zinc phthalocyanine derivatives, incorporating a structural motif similar to the compound of interest, has been characterized for use in photodynamic therapy (PDT). These derivatives exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for cancer treatment in PDT (M. Pişkin et al., 2020).

Supramolecular Structures

Studies on the supramolecular structures of (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones reveal insights into the hydrogen-bonded dimers, chains of rings, and sheets formed by these compounds. This research contributes to the understanding of the structural basis for the biological activities observed in derivatives of (E)-5-(4-methoxybenzyl)-2-((E)-((1-methyl-1H-indol-3-yl)methylene)hydrazono)thiazolidin-4-one and aids in the design of molecules with enhanced therapeutic efficacy (P. Delgado et al., 2005).

Catalytic and Synthetic Applications

Encapsulation of molybdenum(VI) complexes with thiazole-hydrazone ligand in zeolite Y demonstrated efficient and reusable catalyst properties for the oxidation of primary alcohols and hydrocarbons. This application underscores the compound's utility in chemical synthesis and industrial processes, offering a green and sustainable approach to catalysis (M. Ghorbanloo et al., 2017).

Properties

IUPAC Name

(2E)-5-[(4-methoxyphenyl)methyl]-2-[(E)-(1-methylindol-3-yl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-25-13-15(17-5-3-4-6-18(17)25)12-22-24-21-23-20(26)19(28-21)11-14-7-9-16(27-2)10-8-14/h3-10,12-13,19H,11H2,1-2H3,(H,23,24,26)/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQJXDVKUZNBCM-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=NN=C3NC(=O)C(S3)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=N/N=C/3\NC(=O)C(S3)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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